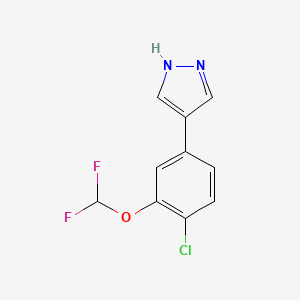
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole
描述
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a 4-chloro-3-difluoromethoxyphenyl group
准备方法
The synthesis of 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-difluoromethoxyphenylboronic acid.
Coupling Reaction: The boronic acid is then subjected to a Suzuki coupling reaction with a suitable pyrazole derivative under palladium-catalyzed conditions.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound.
化学反应分析
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
科学研究应用
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole has several scientific research applications:
作用机制
The mechanism of action of 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Effects: The specific effects depend on the nature of the molecular targets and pathways involved.
相似化合物的比较
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole can be compared with other similar compounds:
生物活性
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole, with the chemical formula C10H8ClF2N2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chlorinated and difluoromethoxy phenyl group. Its structural characteristics contribute to its biological activity, particularly in terms of enzyme inhibition and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. For instance, it may act on Janus kinase (JAK) pathways, which are critical in various inflammatory diseases .
- Receptor Modulation : It has potential applications in modulating neurotransmitter receptors, particularly NMDA receptors associated with central nervous system disorders .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis. The mechanism was linked to JAK inhibition, highlighting its potential for treating autoimmune diseases .
- Neuroprotection : In a model of excitotoxicity, this compound was found to protect neuronal cells from damage induced by excessive glutamate signaling. This effect was attributed to its ability to modulate NMDA receptor activity, suggesting therapeutic implications for conditions like Alzheimer's disease .
- Anticancer Activity : Research indicated that the compound exhibited selective cytotoxicity against breast cancer cell lines. The study reported that treatment with this compound led to increased apoptosis and decreased cell proliferation .
属性
IUPAC Name |
4-[4-chloro-3-(difluoromethoxy)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2O/c11-8-2-1-6(7-4-14-15-5-7)3-9(8)16-10(12)13/h1-5,10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPIWRBAYVRLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN=C2)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















